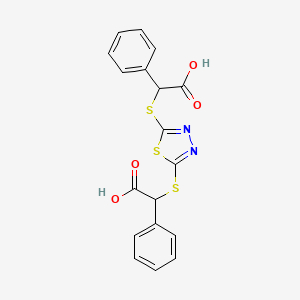
2,2'-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiadiazole ring connected to two phenylacetic acid moieties via disulfide linkages
Métodos De Preparación
The synthesis of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with suitable reagents like phosphorus oxychloride or sulfuryl chloride.
Introduction of Disulfide Linkages: The disulfide linkages are introduced by the oxidation of thiol groups. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Attachment of Phenylacetic Acid Moieties: The phenylacetic acid moieties are attached to the thiadiazole ring via esterification or amidation reactions. Common reagents for these reactions include carbodiimides or acid chlorides.
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Análisis De Reacciones Químicas
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfonic acids or sulfoxides using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The disulfide linkages can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The phenylacetic acid moieties can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide linkages may yield sulfonic acids, while reduction may yield thiols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It is being studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings. It is also being explored for its potential use in agriculture as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) involves its interaction with various molecular targets and pathways. The compound’s thiadiazole ring and disulfide linkages allow it to interact with proteins, enzymes, and other biomolecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological activities. For example, the compound may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.
Comparación Con Compuestos Similares
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2,5-dithiol: This compound contains a thiadiazole ring with two thiol groups. It is known for its ability to form coordination polymers with metals and has applications in water treatment.
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(N-phenylacetamide): This compound contains a thiadiazole ring with disulfide linkages and phenylacetamide moieties. It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[1-(4-ethoxyphenyl)ethanone]: This compound contains a thiadiazole ring with disulfide linkages and ethoxyphenyl moieties. It has been explored for its potential use in the development of new materials.
The uniqueness of 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis(phenylacetic acid) lies in its specific structure, which allows for a wide range of chemical reactions and biological activities
Propiedades
Fórmula molecular |
C18H14N2O4S3 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[[5-[carboxy(phenyl)methyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C18H14N2O4S3/c21-15(22)13(11-7-3-1-4-8-11)25-17-19-20-18(27-17)26-14(16(23)24)12-9-5-2-6-10-12/h1-10,13-14H,(H,21,22)(H,23,24) |
Clave InChI |
PNNFTBXFFZGNKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)SC2=NN=C(S2)SC(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15121459.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121465.png)
![4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15121472.png)
![3-(3-Methylthiophen-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B15121480.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B15121486.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15121487.png)
![6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B15121492.png)
![3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15121507.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B15121519.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B15121531.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine](/img/structure/B15121539.png)
![4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121542.png)
![3-(2-Bromophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B15121545.png)
![5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121547.png)
